5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 80242-23-5
VCID: VC8401655
InChI: InChI=1S/C7H3Cl3N2O/c8-7(9,10)6(13)5-1-4(2-11)3-12-5/h1,3,12H
SMILES: C1=C(NC=C1C#N)C(=O)C(Cl)(Cl)Cl
Molecular Formula: C7H3Cl3N2O
Molecular Weight: 237.5 g/mol

5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile

CAS No.: 80242-23-5

Cat. No.: VC8401655

Molecular Formula: C7H3Cl3N2O

Molecular Weight: 237.5 g/mol

* For research use only. Not for human or veterinary use.

5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile - 80242-23-5

Specification

CAS No. 80242-23-5
Molecular Formula C7H3Cl3N2O
Molecular Weight 237.5 g/mol
IUPAC Name 5-(2,2,2-trichloroacetyl)-1H-pyrrole-3-carbonitrile
Standard InChI InChI=1S/C7H3Cl3N2O/c8-7(9,10)6(13)5-1-4(2-11)3-12-5/h1,3,12H
Standard InChI Key GZOKBSGKQFQHRS-UHFFFAOYSA-N
SMILES C1=C(NC=C1C#N)C(=O)C(Cl)(Cl)Cl
Canonical SMILES C1=C(NC=C1C#N)C(=O)C(Cl)(Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The IUPAC name for this compound is 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile, reflecting its substitution pattern. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, is functionalized at positions 3 and 5. The trichloroacetyl group (COCCl3-\text{COCCl}_3) and the nitrile group (CN-\text{CN}) introduce significant electronic and steric effects, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number80242-23-5
Molecular FormulaC7H3Cl3N2O\text{C}_7\text{H}_3\text{Cl}_3\text{N}_2\text{O}
Molecular Weight237.47 g/mol
Purity95%
Storage ConditionsRoom temperature

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile typically involves multi-step functionalization of the pyrrole ring. A plausible route includes:

  • Nitration or Halogenation: Introducing a nitro or halogen group at the 5-position to activate the ring for subsequent acylation.

  • Trichloroacetylation: Reaction with trichloroacetyl chloride (Cl3CCOCl\text{Cl}_3\text{CCOCl}) in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) to install the trichloroacetyl group.

  • Nitrile Introduction: Conversion of a precursor group (e.g., amine or halide) at the 3-position to a nitrile via Rosenmund-von Braun reaction or nucleophilic substitution with cyanide .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
TrichloroacetylationCl3CCOCl\text{Cl}_3\text{CCOCl}, AlCl3\text{AlCl}_3, 0–5°C~60%
Nitrile FormationCuCN, DMF, 120°C~45%

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors may enhance yield by maintaining precise temperature control during exothermic steps like acylation. Post-synthesis purification involves recrystallization from ethanol or chromatography to achieve the reported 95% purity .

Physicochemical Properties

Thermal Stability and Solubility

The compound is a solid at room temperature, with a melting point yet to be empirically determined. Its solubility profile is dominated by the polar nitrile and trichloroacetyl groups:

  • High Solubility: Polar aprotic solvents (e.g., DMF, DMSO).

  • Low Solubility: Nonpolar solvents (e.g., hexane, toluene).

Reactivity

The trichloroacetyl group acts as a strong electrophile, participating in nucleophilic acyl substitutions. The nitrile group can undergo hydrolysis to carboxylic acids or reduction to amines, enabling diverse derivatization .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s scaffold is valuable in drug discovery, particularly for kinase inhibitors and antimicrobial agents. Its electron-deficient pyrrole core mimics bioactive motifs found in natural products .

Material Science

In polymer chemistry, it serves as a monomer for conductive polymers due to the electron-withdrawing groups enhancing electron mobility.

Comparison with Structural Analogs

1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile

The methylated derivative (CAS 135250-39-4) differs by a CH3-\text{CH}_3 group on the pyrrole nitrogen, altering solubility and reactivity. For example, methylation reduces the compound’s susceptibility to oxidation at the nitrogen .

Table 3: Comparative Analysis

Property5-(Trichloroacetyl)-1H-pyrrole-3-carbonitrileMethylated Analog
Molecular Weight237.47 g/mol251.5 g/mol
Purity95%99%+
Storage TemperatureRoom temperatureRoom temperature

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